4-(1,1-Dimethyl-heptyl)-3''-methoxy-biphenyl-2-ol
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Overview
Description
4-(1,1-dimethyl-heptyl)-3’-methoxy-biphenyl-2-ol is a synthetic compound known for its significant biological activities. It is a derivative of resorcinol and is often studied for its potential therapeutic applications, particularly in the field of cannabinoid research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-dimethyl-heptyl)-3’-methoxy-biphenyl-2-ol typically involves the alkylation of resorcinol derivatives. One common method includes the reaction of 3-methoxyphenol with 1,1-dimethylheptyl bromide under basic conditions to form the desired product . The reaction is usually carried out in the presence of a strong base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1,1-dimethyl-heptyl)-3’-methoxy-biphenyl-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halides (e.g., bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
4-(1,1-dimethyl-heptyl)-3’-methoxy-biphenyl-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in neuroprotection and anti-inflammatory activities
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The compound exerts its effects primarily through interaction with cannabinoid receptors, particularly the CB2 receptor . It modulates various signaling pathways involved in inflammation and neuroprotection. The exact molecular targets and pathways include the inhibition of adenylyl cyclase and the modulation of ion channels and neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
Δ9-Tetrahydrocannabinol (THC): The primary psychoactive component of cannabis.
Cannabidiol (CBD): A non-psychoactive component of cannabis with various therapeutic effects.
AM1710: A synthetic cannabinoid receptor agonist with similar structural features.
Uniqueness
4-(1,1-dimethyl-heptyl)-3’-methoxy-biphenyl-2-ol is unique due to its specific structural modifications, which confer distinct biological activities. Unlike THC, it primarily targets the CB2 receptor, making it a potential candidate for therapeutic applications without psychoactive effects .
Properties
Molecular Formula |
C22H30O2 |
---|---|
Molecular Weight |
326.5 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-5-(2-methyloctan-2-yl)phenol |
InChI |
InChI=1S/C22H30O2/c1-5-6-7-8-14-22(2,3)18-12-13-20(21(23)16-18)17-10-9-11-19(15-17)24-4/h9-13,15-16,23H,5-8,14H2,1-4H3 |
InChI Key |
XKFBIUKAHKJONV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC(=C(C=C1)C2=CC(=CC=C2)OC)O |
Origin of Product |
United States |
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